molecular formula C11H17NO B13212593 3-Amino-1-(2,6-dimethylphenyl)propan-1-OL

3-Amino-1-(2,6-dimethylphenyl)propan-1-OL

Cat. No.: B13212593
M. Wt: 179.26 g/mol
InChI Key: QXPFZLWEZXESGQ-UHFFFAOYSA-N
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Description

3-Amino-1-(2,6-dimethylphenyl)propan-1-OL is an organic compound with the molecular formula C11H17NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylphenyl)propan-1-OL typically involves the reaction of 2,6-dimethylphenylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2,6-dimethylphenylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylphenyl)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Scientific Research Applications

3-Amino-1-(2,6-dimethylphenyl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,6-dimethylphenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-1-(2,6-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5,10,13H,6-7,12H2,1-2H3

InChI Key

QXPFZLWEZXESGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CCN)O

Origin of Product

United States

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